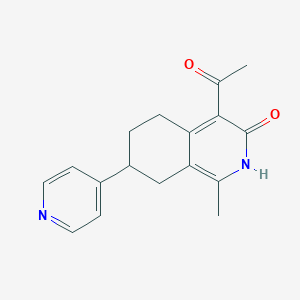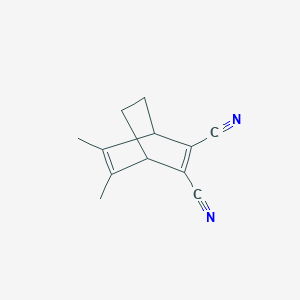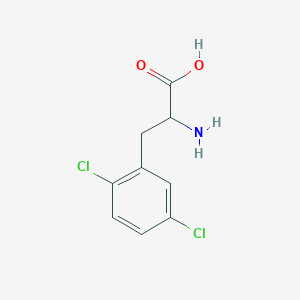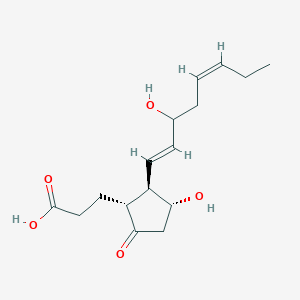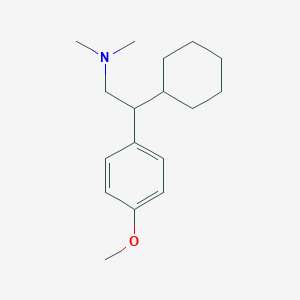![molecular formula C5H7N3O2S B025470 methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate CAS No. 109377-26-6](/img/structure/B25470.png)
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized through various methods.
Mecanismo De Acción
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate is believed to exert its pharmacological effects through the inhibition of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter butyrylcholine.
Efectos Bioquímicos Y Fisiológicos
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-studied for its pharmacological effects. However, there are also some limitations to its use. It can be toxic in high doses, and care must be taken when handling the compound. Additionally, it has not been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Direcciones Futuras
There are a number of future directions for research on methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate. One area of focus could be on its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function, and more research is needed to determine whether it could be an effective treatment for this condition. Another area of focus could be on its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and more research is needed to determine whether it could be an effective treatment for certain types of cancer. Finally, more research is needed to fully understand the biochemical and physiological effects of methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate, particularly in vivo.
Métodos De Síntesis
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate can be synthesized through various methods. One of the most commonly used methods is the reaction between methyl isocyanate and N-(cyanoaminothioformyl)pyridinium chloride. The reaction takes place in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate.
Aplicaciones Científicas De Investigación
Methyl (methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a potential treatment for Alzheimer's disease. It has also been studied for its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propiedades
Número CAS |
109377-26-6 |
|---|---|
Nombre del producto |
methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate |
Fórmula molecular |
C5H7N3O2S |
Peso molecular |
173.2 g/mol |
Nombre IUPAC |
methyl N-(N-cyano-C-methylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C5H7N3O2S/c1-10-5(9)8-4(11-2)7-3-6/h1-2H3,(H,7,8,9) |
Clave InChI |
PPNIQRMHOBRZME-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)/N=C(\NC#N)/SC |
SMILES |
COC(=O)NC(=NC#N)SC |
SMILES canónico |
COC(=O)N=C(NC#N)SC |
Sinónimos |
Carbamic acid, [(cyanoamino)(methylthio)methylene]-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



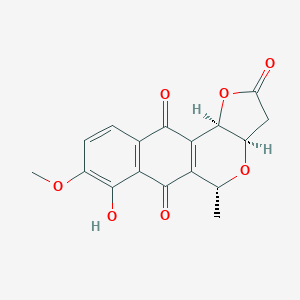
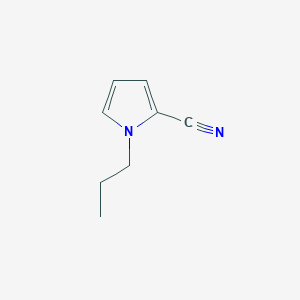
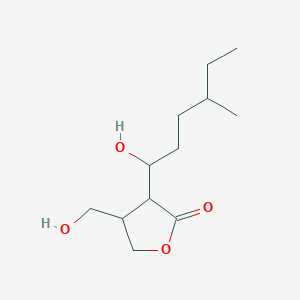
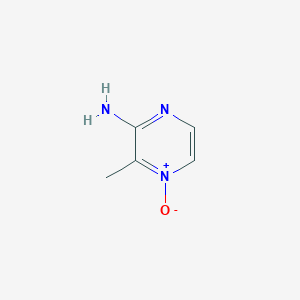
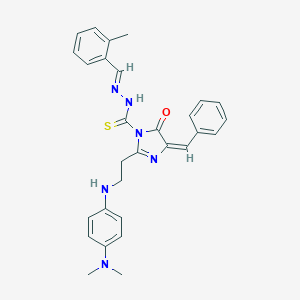
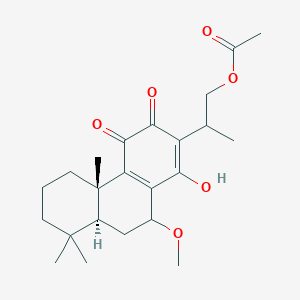
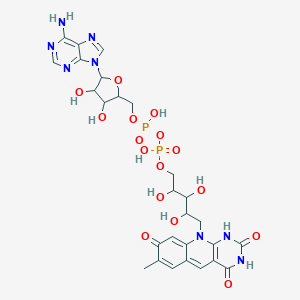
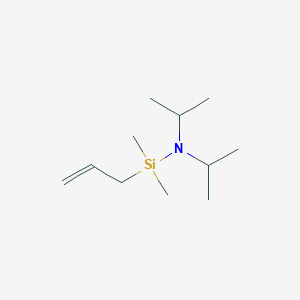
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
